
8-Bromo-N4,5-dimethylquinoline-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-N4,5-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12BrN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and methyl groups in its structure makes it a compound of interest in various chemical and biological research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N4,5-dimethylquinoline-3,4-diamine typically involves the bromination of N4,5-dimethylquinoline-3,4-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position of the quinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
8-Bromo-N4,5-dimethylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学研究应用
8-Bromo-N4,5-dimethylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Bromo-N4,5-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The bromine and methyl groups in its structure can influence its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
8-Bromo-4,5-dimethylquinoline: Similar in structure but lacks the diamine functionality.
4-Bromo-2,8-dimethylquinoline: Another brominated quinoline derivative with different substitution patterns.
8-Bromo-2,4-dichloroquinazoline: A related compound with additional chlorine atoms
Uniqueness
8-Bromo-N4,5-dimethylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and diamine groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C11H12BrN3 |
|---|---|
分子量 |
266.14 g/mol |
IUPAC 名称 |
8-bromo-4-N,5-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3/c1-6-3-4-7(12)10-9(6)11(14-2)8(13)5-15-10/h3-5H,13H2,1-2H3,(H,14,15) |
InChI 键 |
HENLEEOIVDRMDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)Br)N=CC(=C2NC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
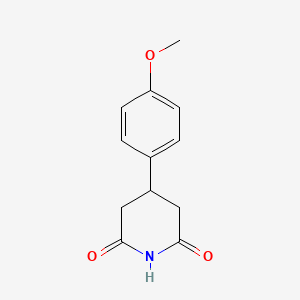
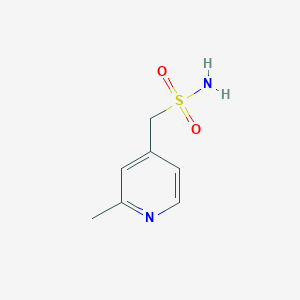
![7,7-Dimethyl-6-azaspiro[3.4]octane](/img/structure/B13202924.png)
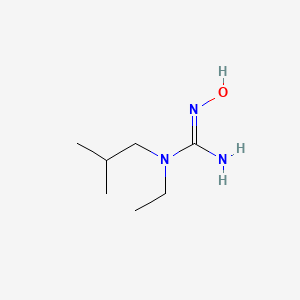
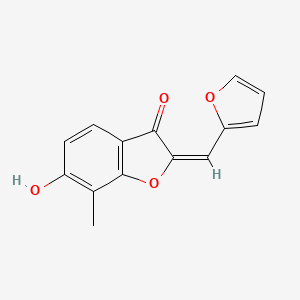
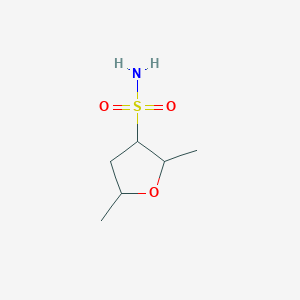
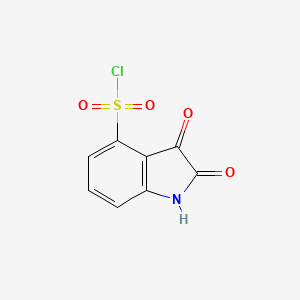
![6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
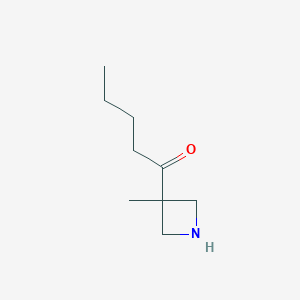

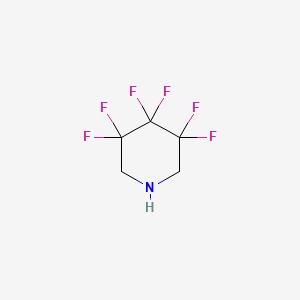
![2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202979.png)
